N-(2,6-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
N-(2,6-Dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and a butanamide linker terminating in a 2,6-dimethylphenyl moiety. The molecule’s design incorporates lipophilic groups (dimethylphenyl, fluorophenyl) that may enhance membrane permeability, while the pyridazinone ring could contribute to hydrogen bonding or π-π stacking interactions in binding pockets .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-15-5-3-6-16(2)22(15)24-20(27)7-4-14-26-21(28)13-12-19(25-26)17-8-10-18(23)11-9-17/h3,5-6,8-13H,4,7,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTXEWBELOXIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound fall into two categories based on the provided evidence: benzylamine-derived pyridazinones and complex acetamido-tetrahydropyrimidine hybrids. Key comparisons are outlined below:
Table 1: Structural and Functional Comparisons
Key Findings:
Electron-Withdrawing vs. Lipophilic Groups :
- The target compound’s 2,6-dimethylphenyl group prioritizes lipophilicity, which may favor blood-brain barrier penetration compared to Compound 13b’s trifluoromethyl groups. However, trifluoromethyl substituents (as in 13b) are associated with enhanced target affinity and metabolic stability due to reduced oxidative degradation .
- The 4-fluorophenyl group in both the target compound and 13b suggests a shared strategy to modulate aromatic interactions in binding pockets.
Stereochemical Complexity: Compounds m, n, and o () exhibit stereochemical diversity (e.g., 2S,4S,5S vs. 2R,4R,5S configurations), which can drastically alter binding kinetics and selectivity.
The acetamido hybrids () likely require multi-step enantioselective synthesis, increasing production costs.
Pharmacokinetic Implications :
- The diphenylhexane backbone in ’s compounds suggests extended half-life but may increase plasma protein binding, reducing free drug availability. The target compound’s shorter butanamide linker could favor rapid clearance, necessitating dose optimization.
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